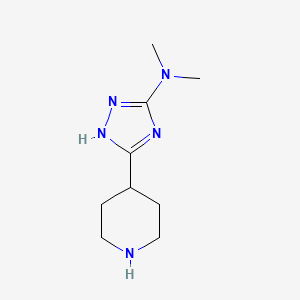

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C9H17N5 |

|---|---|

Molecular Weight |

195.27 g/mol |

IUPAC Name |

N,N-dimethyl-5-piperidin-4-yl-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C9H17N5/c1-14(2)9-11-8(12-13-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3,(H,11,12,13) |

InChI Key |

WHRZHDKYTNMIKD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NNC(=N1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Intermediates

The synthesis of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine involves multi-step sequences, often starting from morpholine and piperidine derivatives. Two primary pathways dominate the literature:

Reductive Amination and Cyclocondensation

A widely cited method begins with (2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholine (5 ), which undergoes reductive amination with N-Boc-4-piperidone (3 ) in 1,2-dichloroethane using sodium triacetoxyborohydride (STAB) and glacial acetic acid. The reaction proceeds at ambient temperature for 12–24 hours, yielding tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate (4 ). Deprotection of the Boc group is achieved via HCl in ethyl acetate, producing (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine dihydrochloride (5 ).

Critical Parameters:

- Solvent : 1,2-Dichloroethane enhances reaction kinetics due to its polar aprotic nature.

- Reducing Agent : STAB selectively reduces imines without affecting ester groups.

- Yield : ~75% after column chromatography.

Triazole Ring Formation

The piperidine intermediate (5 ) reacts with dimethyl N-cyanodithioimino carbonate in acetonitrile under reflux (80–85°C) with potassium carbonate as a base. After 4–6 hours, hydrazine monohydrate is added to facilitate cyclization, forming the 1,2,4-triazol-3-amine core. The crude product is purified via silica gel chromatography, yielding the final compound as a hydrochloride salt.

Optimization Insights:

Reaction Mechanisms and Stereochemical Considerations

Reductive Amination Mechanism

The STAB-mediated reductive amination involves imine formation between the morpholine’s secondary amine and 4-piperidone’s ketone, followed by borohydride reduction. The reaction’s stereospecificity ensures retention of the (2S,5S) configuration in the morpholine moiety.

Triazole Cyclization Pathway

Dimethyl N-cyanodithioimino carbonate acts as a thiourea precursor, reacting with the primary amine of 5 to form a thiocarbamoyl intermediate. Hydrazine induces cyclodehydration, eliminating H₂S and generating the triazole ring. Computational studies suggest the reaction proceeds via a six-membered transition state, favoring 1,2,4-triazole over other regioisomers.

Analytical Characterization and Quality Control

Spectroscopic Data

Comparative Analysis of Synthetic Methods

The reductive amination route offers superior yield and scalability but requires expensive chiral precursors. Alternative methods using pre-formed triazoles are less efficient but more accessible for small-scale research.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Applications

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine has been investigated for various therapeutic potentials:

1. Anticancer Activity:

- Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against multiple cancer cell lines, including those from breast and lung cancers . The structural similarity of this compound to these derivatives suggests potential efficacy in similar applications.

2. Antifungal Properties:

- Triazole compounds are well-known for their antifungal activity. Studies on related triazole derivatives have demonstrated effectiveness against various fungal strains, which could extend to this compound .

3. Antimicrobial Activity:

- The compound's structure may confer antimicrobial properties similar to other triazole-based drugs that are utilized in treating bacterial infections .

Agricultural Applications

1. Plant Growth Regulation:

- Compounds with triazole structures have been explored for their ability to act as plant growth regulators. They can influence plant metabolism and growth patterns, potentially enhancing crop yield and resistance to stress .

2. Pesticidal Properties:

- The antifungal and antimicrobial properties of triazoles make them suitable candidates for developing new pesticides or fungicides that can protect crops from diseases while being less harmful to the environment compared to traditional chemicals .

Material Science Applications

1. Synthesis of New Materials:

- The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength .

2. Drug Delivery Systems:

- The compound's ability to form stable complexes with various drugs suggests potential applications in drug delivery systems where controlled release is critical for therapeutic efficacy .

Case Studies

Several studies highlight the applications of this compound and its derivatives:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring is crucial for its binding affinity, and the piperidine moiety enhances its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazol-3-amine Derivatives

Structural Analogues and Substituent Effects

The biological and chemical profiles of 1,2,4-triazol-3-amine derivatives are highly dependent on substituents at the C5 and N3 positions. Below is a comparative analysis:

Table 1: Structural Comparison of Key Triazol-3-amine Derivatives

Key Observations :

- Piperidin-4-yl vs.

- N,N-Dimethyl vs. Other N3 Groups: The dimethylamino group increases lipophilicity, which may improve membrane permeability compared to unsubstituted (H) or aryl-substituted (e.g., phenyl in ) analogs.

Enzyme Inhibition

- MetAP Inhibitors: 3-Anilino-5-arylthio-1,2,4-triazole derivatives exhibit potent inhibition of human MetAP2 (Ki = 0.04–0.5 nM) but show reduced activity against MetAP1 (Ki = 3900 nM) . The target compound’s piperidine moiety could mimic metal-coordinating groups in these inhibitors, though its specific activity remains untested.

- Anti-Cancer Activity : 4,5-Bis(substituted phenyl) derivatives demonstrate cytotoxicity against lung cancer cells (IC50 < 50 µM) . The absence of aromatic groups in the target compound may reduce DNA intercalation risks but could limit direct anti-cancer efficacy.

Pharmacokinetic Considerations

- Solubility : The piperidine nitrogen (pKa ~10) may confer pH-dependent solubility, advantageous for oral bioavailability.

Biological Activity

N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine (CAS No. 1697072-99-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 195.27 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1697072-99-3 |

| Molecular Formula | C9H17N5 |

| Molecular Weight | 195.27 g/mol |

| Purity | 93% |

Synthesis

The synthesis of this compound typically involves the cyclization of piperidine derivatives with triazole precursors under controlled conditions. Common methods include:

- Cyclization Reactions : Using suitable catalysts and optimizing temperature and solvent conditions.

- Industrial Production : Large-scale methods focus on cost efficiency and quality control.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Anticancer Activity

A study highlighted the compound's potential as a histone deacetylase (HDAC) inhibitor. Among synthesized derivatives featuring the triazole core, several compounds exhibited significant inhibition rates against HDACs at concentrations as low as 1 μM. Notably, two compounds demonstrated inhibition rates exceeding 90%, particularly targeting HDAC6 .

Antibacterial Activity

While specific antibacterial data for this compound is limited, related triazole compounds have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus. These compounds typically exhibit minimum inhibitory concentrations (MICs) that support their potential as antibacterial agents .

Case Studies

- Histone Deacetylase Inhibition : A series of hydroxamic acid-based inhibitors were synthesized where the triazole structure played a crucial role in enhancing HDAC inhibition .

- Antibacterial Screening : Related compounds were evaluated in vitro against various bacterial strains, showing significant activity that suggests a potential pathway for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.